2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide
Description
2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide is a benzamide derivative characterized by two methoxyphenyl groups connected via an ethylenediamine linker. The structure features a central benzamide core substituted with methoxy groups at the ortho positions of both aromatic rings, linked by a formamidoethyl group. Its synthesis likely involves amide coupling reactions, as seen in analogous compounds (e.g., HATU-mediated coupling in ) .
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-[(2-methoxybenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)17(21)19-11-12-20-18(22)14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
SUHFYARZNFBMQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.
-
Introduction of the Formamido Group: : The next step involves the introduction of the formamido group. This can be done by reacting the benzamide with formic acid and an appropriate amine under dehydrating conditions.
-
Final Coupling: : The final step involves coupling the intermediate with 2-methoxyphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly those targeting specific proteins or pathways.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for use in the development of polymers, coatings, and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. The methoxy and formamido groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. This can lead to the modulation of biological pathways, making it useful in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related benzamide derivatives:
Pharmacological and Physicochemical Insights
- Receptor Interactions: The formamido group may act as an H-bond donor/acceptor, similar to the directing groups in ’s N,O-bidentate compounds, enabling metal-catalyzed reactions or receptor binding .
- Metabolic Stability: Trifluoromethyl groups () and piperazine rings () are known to resist metabolic degradation, suggesting the target compound’s stability could be modulated by its substituents .
Biological Activity
2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide is a complex organic compound with potential therapeutic applications due to its unique structural features. The compound includes methoxy groups and a formamido substituent on a benzamide backbone, suggesting possible biological activities that may include anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure can be broken down into key functional groups that contribute to its biological activity:
- Methoxy Groups : These enhance lipophilicity, potentially improving bioavailability.
- Amide Bond : This functional group can undergo hydrolysis, influencing the compound's stability and reactivity.
Potential Biological Activities
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
- Analgesic Properties : The structural characteristics may allow it to interact with pain pathways, providing potential analgesic effects.
- Anticancer Activity : Research on structurally related compounds indicates potential anticancer effects, warranting further investigation into this compound's efficacy against various cancer cell lines.
Case Studies and Research Findings
While specific studies on this compound are scarce, insights can be drawn from related compounds:
- NLRP3 Inflammasome Inhibition : A related compound, JC-171, has been identified as a selective NLRP3 inflammasome inhibitor with significant biological activity in vivo. It demonstrated efficacy in mouse models of multiple sclerosis by reducing disease severity and inflammatory responses .
- Cytotoxicity Against Cancer Cell Lines : Similar compounds have shown cytotoxicity against various cancer cell lines. For example, derivatives of methoxy-benzamide have been tested for their ability to inhibit cell proliferation in MCF7 and HepG2 cells .
Comparative Analysis of Similar Compounds
To contextualize the potential of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features | Reported Biological Activity |
|---|---|---|---|
| 2-Methoxy-N-(2-methoxyphenyl)benzamide | Structure | Lacks formamido group | Anti-inflammatory |
| N-(4-Methoxyphenyl)-N-(1-phenylethyl)acetamide | Structure | Contains acetamide instead of benzamide | Analgesic |
| 4-Methoxy-N-(1-naphthalenyl)-N-(piperidin-4-yl)acetamide | Structure | Incorporates naphthalene | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
